2-(azepan-1-ylmethyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H23N3O2 |

|---|---|

Molecular Weight |

313.4 g/mol |

IUPAC Name |

2-(azepan-1-ylmethyl)-6-(3-methoxyphenyl)pyridazin-3-one |

InChI |

InChI=1S/C18H23N3O2/c1-23-16-8-6-7-15(13-16)17-9-10-18(22)21(19-17)14-20-11-4-2-3-5-12-20/h6-10,13H,2-5,11-12,14H2,1H3 |

InChI Key |

HXPGSIIHENRCIS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CN3CCCCCC3 |

Origin of Product |

United States |

Biological Activity

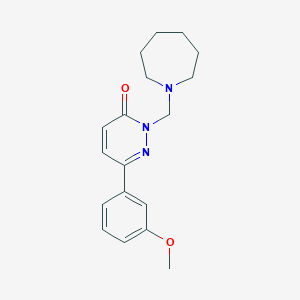

2-(azepan-1-ylmethyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one is a synthetic compound belonging to the pyridazinone family, which has garnered attention for its diverse biological activities. This compound features a complex structure that includes an azepane ring, a pyridazine core, and a methoxyphenyl substituent, making it a subject of interest in medicinal chemistry.

The molecular formula of this compound is with a molecular weight of approximately 313.394 g/mol. The compound's structure can be represented as follows:

Biological Activities

Research indicates that pyridazinone derivatives, including this compound, exhibit a wide range of biological activities:

- Anticancer Activity : Some studies have shown that pyridazinones can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

- Anti-inflammatory Properties : Pyridazinone derivatives are known to possess anti-inflammatory effects, potentially through the inhibition of cyclooxygenase enzymes (COX) . This mechanism may contribute to their therapeutic potential in treating inflammatory diseases.

- Antimicrobial Effects : The compound has been explored for its antimicrobial properties, showing activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents .

- Neuroprotective Effects : Certain pyridazinones have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's. Inhibition of acetylcholinesterase has been noted in related derivatives .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions and disease processes.

- Receptor Modulation : It may interact with various receptors, influencing signal transduction pathways critical for cellular communication.

- DNA Interaction : There is potential for interaction with DNA, which could affect gene expression and contribute to its anticancer effects .

Case Studies and Research Findings

Several studies highlight the biological activities associated with pyridazinone derivatives:

Q & A

Spectroscopic Techniques :

- ¹H/¹³C NMR : Assign peaks for the azepane methylene (δ ~3.5–4.0 ppm) and methoxyphenyl protons (δ ~6.8–7.5 ppm) .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 340.17 (C₁₉H₂₅N₃O₂) .

X-ray Crystallography : Resolve bond lengths (e.g., C–N bonds in pyridazinone ring: ~1.33–1.37 Å) and dihedral angles to confirm stereoelectronic effects .

Advanced Research Questions

Q. How do structural modifications at the azepane or methoxyphenyl groups influence biological activity?

- Methodological Answer :

Q. Structure-Activity Relationship (SAR) Studies :

- Replace the azepane with smaller (piperidine) or bulkier (decahydroisoquinoline) rings to assess steric effects on target binding .

- Modify the methoxy group (e.g., –OCH₃ → –OCF₃) to evaluate electronic effects on receptor affinity .

Biological Assays : Compare IC₅₀ values in in vitro models (e.g., platelet aggregation inhibition or cardiac inotropy assays) to quantify activity shifts .

Key Insight : Azepane’s flexibility enhances binding to hydrophobic pockets, while electron-donating methoxy groups improve π-stacking interactions .

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Methodological Answer :

Standardize Assay Conditions : Control variables like cell line (e.g., HEK-293 vs. CHO), agonist concentration, and incubation time .

Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets, accounting for outliers or batch effects.

Mechanistic Studies : Employ knock-out models or siRNA silencing to confirm target specificity (e.g., PDE3 inhibition vs. adenosine receptor antagonism) .

Example : Discrepancies in antiplatelet activity may arise from differential PDE3A/PDE3B isoform expression across tissues .

Q. What computational approaches predict the binding mode of this compound to its pharmacological targets?

- Methodological Answer :

Molecular Docking : Use AutoDock Vina to model interactions with PDE3 (PDB ID: 1SO2). Key residues: Gln237 (hydrogen bonding with pyridazinone carbonyl) and Phe446 (π-π stacking with methoxyphenyl) .

Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Monitor RMSD (<2.0 Å indicates stable binding) .

Validation : Cross-validate with mutagenesis data (e.g., Phe446Ala reduces binding affinity by ~50%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.